molecular formula C12H9Cl2N3O2 B11833781 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid

Cat. No.: B11833781
M. Wt: 298.12 g/mol
InChI Key: IUBLQZXLDXIMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance . The process generally involves the use of boron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, similar to other pyrimidine derivatives. These interactions may involve binding to enzymes, receptors, or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-((2-chloropyrimidin-4-yl)(methyl)amino)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and amino groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

2-chloro-5-[(2-chloropyrimidin-4-yl)-methylamino]benzoic acid

InChI

InChI=1S/C12H9Cl2N3O2/c1-17(10-4-5-15-12(14)16-10)7-2-3-9(13)8(6-7)11(18)19/h2-6H,1H3,(H,18,19)

InChI Key

IUBLQZXLDXIMQJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)O)C2=NC(=NC=C2)Cl

Origin of Product

United States

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